molecular formula C16H14N4O3S B11461822 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

Cat. No.: B11461822
M. Wt: 342.4 g/mol
InChI Key: PKXNNHMEUAHSOI-UHFFFAOYSA-N
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Description

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is a complex organic compound that features a combination of pyrimidine, oxazole, and phenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine moiety: Starting with a suitable pyrimidine precursor, such as 4-hydroxypyrimidine, the compound undergoes thiolation to introduce the sulfanyl group.

    Formation of the oxazole moiety: The oxazole ring is synthesized separately, often starting from 5-methyl-1,2-oxazole.

    Coupling reactions: The pyrimidine and oxazole intermediates are then coupled with a phenylacetamide derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified functional groups, such as reduced amides or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigating its interactions with biological macromolecules.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors to elicit a biological response.

    Pathways: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetamide

InChI

InChI=1S/C16H14N4O3S/c1-10-9-12(20-23-10)18-15(22)14(11-5-3-2-4-6-11)24-16-17-8-7-13(21)19-16/h2-9,14H,1H3,(H,17,19,21)(H,18,20,22)

InChI Key

PKXNNHMEUAHSOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)SC3=NC=CC(=O)N3

Origin of Product

United States

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